molecular formula C12H11NO B3017477 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one CAS No. 91568-92-2

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one

Cat. No.: B3017477
CAS No.: 91568-92-2
M. Wt: 185.226
InChI Key: UAXNAAGIMZSAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring system attached to a methylprop-2-en-1-one moiety. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing cell signaling pathways. This binding can result in the modulation of biological activities such as enzyme inhibition, receptor activation, and gene expression .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness: 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNAAGIMZSAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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